4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid
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Overview
Description
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group can be removed under basic conditions, making it a versatile tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Fmoc-protected intermediate: The fluorenylmethoxycarbonyl chloride reacts with the amino group of the piperidine derivative under basic conditions to form the Fmoc-protected intermediate.
Coupling Reaction: The intermediate is then coupled with a carboxylic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the subsequent coupling of amino acids or other functional groups.
Comparison with Similar Compounds
Similar Compounds
- **4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine
Uniqueness
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperidine ring and a carboxylic acid functional group. This combination allows for versatile applications in peptide synthesis and organic chemistry, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-propan-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-16(2)26-13-11-24(12-14-26,22(27)28)25-23(29)30-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMLUNGLHVRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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